molecular formula C20H15ClN4O2S B2403221 4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide CAS No. 313551-56-3

4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide

Cat. No.: B2403221
CAS No.: 313551-56-3
M. Wt: 410.88
InChI Key: UAXTXMFSFVNJPT-UHFFFAOYSA-N
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Description

4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic effects. This compound belongs to the class of sulfonamide compounds, which are known for their antibacterial, antifungal, and diuretic properties.

Preparation Methods

The synthesis of 4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide involves several steps. One common method includes the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium . The specific reaction conditions and industrial production methods may vary, but typically involve the use of organic solvents and catalysts to facilitate the reaction.

Chemical Reactions Analysis

4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has been studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors.

    Medicine: Its potential therapeutic effects make it a candidate for drug development, particularly in the treatment of cancer and bacterial infections.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical reactions.

Comparison with Similar Compounds

4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide can be compared with other sulfonamide compounds, such as:

    4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide: This compound also exhibits anticancer and antimicrobial properties, but with different molecular targets and mechanisms of action.

    4-[(6-chloropyrazin-2-yl)amino]benzenesulfonamide: This compound has similar structural features but may have different pharmacological effects and applications.

The uniqueness of this compound lies in its specific inhibition of carbonic anhydrase IX, making it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2S/c21-14-6-11-18-17(12-14)19(13-4-2-1-3-5-13)25-20(24-18)23-15-7-9-16(10-8-15)28(22,26)27/h1-12H,(H2,22,26,27)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXTXMFSFVNJPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=C(C=C4)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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